molecular formula C15H12N2 B10843114 3-m-Tolyl-1,5-naphthyridine

3-m-Tolyl-1,5-naphthyridine

Cat. No.: B10843114
M. Wt: 220.27 g/mol
InChI Key: OICHXALTVOUDOG-UHFFFAOYSA-N
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Description

3-m-Tolyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms. The presence of the 3-m-tolyl group adds a methyl-substituted phenyl ring to the naphthyridine core, which can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-m-tolyl-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another approach involves the Suzuki cross-coupling reaction, where 3-bromo-1,5-naphthyridine reacts with a boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-m-Tolyl-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

3-m-Tolyl-1,5-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-m-tolyl-1,5-naphthyridine involves its interaction with specific molecular targets. For instance, it can act as a ribosome inhibitor, enhancing tRNA footprinting at the decoding site of 16S rRNA . This interaction disrupts protein synthesis, leading to its antimicrobial effects. The compound may also interact with other cellular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-m-Tolyl-1,5-naphthyridine is unique due to the presence of the 3-m-tolyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(3-methylphenyl)-1,5-naphthyridine

InChI

InChI=1S/C15H12N2/c1-11-4-2-5-12(8-11)13-9-15-14(17-10-13)6-3-7-16-15/h2-10H,1H3

InChI Key

OICHXALTVOUDOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=CC=N3)N=C2

Origin of Product

United States

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